
1-(Isopropylamino)-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-1H-indole-5,6-diol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with isopropylamine. One common method includes the use of a catalyst to facilitate the reaction between indole and isopropylamine under controlled temperature and pressure conditions. The reaction may proceed through a series of steps including nitration, reduction, and amination to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isopropylamino)-1H-indole-5,6-diol undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium on carbon, specific solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5,6-dione, while reduction may produce this compound derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
- 1-(Isopropylamino)-3-(isopropylimino)isoindole
- Bisoprolol
- Isoprenaline
Comparison: 1-(Isopropylamino)-1H-indole-5,6-diol is unique due to its specific indole structure and the presence of both isopropylamino and diol functional groups. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, while bisoprolol is primarily used as a beta-blocker in cardiovascular diseases, this compound may have broader applications in various fields of research.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)indole-5,6-diol |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)12-13-4-3-8-5-10(14)11(15)6-9(8)13/h3-7,12,14-15H,1-2H3 |
Clave InChI |
ICPSZTZQOGPVFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NN1C=CC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


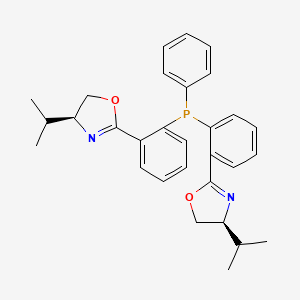


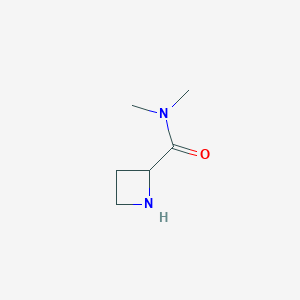
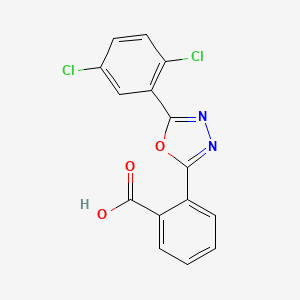
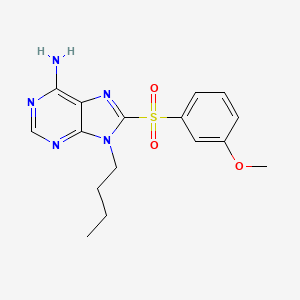
![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)

![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
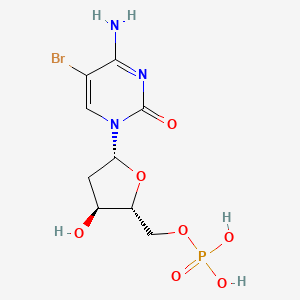
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)

